((3-Chloro-4-fluorophenyl)sulfonyl)leucine

Vue d'ensemble

Description

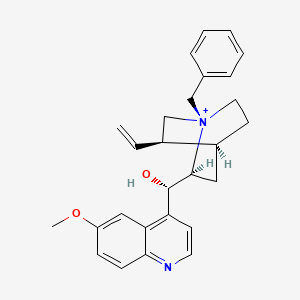

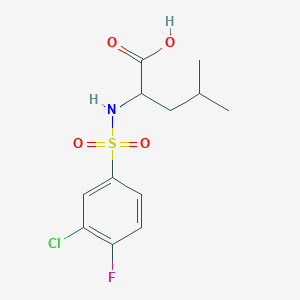

The compound ((3-Chloro-4-fluorophenyl)sulfonyl)leucine is a chemical with the CAS Number: 1041437-99-3 . It has a molecular weight of 323.77 and its IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code forThis compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compoundThis compound is a solid . It has a molecular weight of 323.77 . The IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The InChI code, which represents its molecular structure, is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) .

Applications De Recherche Scientifique

Insulin Secretion and Glucose Metabolism : A study by Floyd et al. (1966) demonstrated that leucine stimulates insulin release, impacting blood glucose and free fatty acid levels. This research is crucial for understanding the role of leucine in metabolic processes related to diabetes and other metabolic disorders.

Cancer Therapy Research : Research by Yoon et al. (2018) focused on developing leucyl-tRNA synthetase-targeted inhibitors for the mammalian target of rapamycin complex 1 (mTORC1), highlighting the potential of these compounds in anti-cancer therapies.

Protease Inhibition : The study by Aducci et al. (1986) detailed the purification and characterization of Leu-proteinase, a leucine-specific serine proteinase. This enzyme's inhibition could have implications in various biological processes and potential therapeutic applications.

Synthetic Chemistry and Drug Discovery : Xu et al. (2019) and Nie et al. (2021) discussed the synthesis of sulfonyl fluorides, important in drug discovery and chemical biology. Their work contributes to the development of new compounds with potential therapeutic uses.

Fuel Cell Applications : Bae et al. (2009) synthesized sulfonated block copolymers containing fluorenyl groups for potential use in fuel cells, indicating the diverse applications of sulfonyl fluoride derivatives in energy technology.

Inhibitor Screening in Pathogenic Bacteria : Zhang et al. (2021) developed a new fluorescent probe for leucine aminopeptidase (LAP), aiding in identifying target bacteria and analyzing LAP homologs, which is significant in the treatment of bacterial infections.

Analytical Methods for Worker Exposure Monitoring : Eadsforth et al. (1988) detailed an HPLC method for monitoring worker exposure to 3-chloro-4-fluoroaniline, demonstrating the relevance of these compounds in occupational health and safety.

Antimicrobial Activity : Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and evaluated their antimicrobial activity, underlining the potential of these compounds in developing new antimicrobial agents.

Metabolism Studies : Duckett et al. (2006) investigated the metabolic fate of 3-chloro-4-fluoroaniline in rats, providing insights into the biological processing of these compounds, which is essential for assessing their safety and potential effects in biological systems.

Propriétés

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICILYMJVHXSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

amine](/img/structure/B3076854.png)

![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)